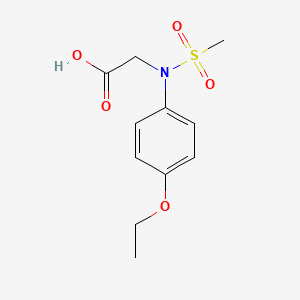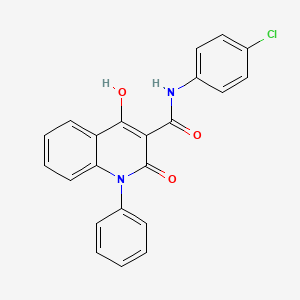![molecular formula C17H23N3O2 B2621952 2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2034336-27-9](/img/structure/B2621952.png)
2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[45]decane-4-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the cyclopropylpyrimidinyl group. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidinyl or spirocyclic moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyrimidinyl ring or the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
科学的研究の応用
2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound can be used in biochemical assays to study enzyme interactions and binding affinities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid: This compound shares a similar spirocyclic core but differs in the functional groups attached to the spirocyclic ring.
Ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate: Another spirocyclic compound with different substituents, used in various synthetic applications.
Uniqueness
2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is unique due to its combination of a cyclopropylpyrimidinyl group and a spirocyclic core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
2-(6-cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-16(22)13-9-20(10-17(13)6-2-1-3-7-17)15-8-14(12-4-5-12)18-11-19-15/h8,11-13H,1-7,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPXWFLJGKJHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CC2C(=O)O)C3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2621870.png)
![methyl 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]azetidine-3-carboxylate](/img/structure/B2621872.png)


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2621878.png)

![N-[4-(2-chlorophenoxy)phenyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2621881.png)
![ethyl 4-[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate](/img/structure/B2621883.png)

![1-(4-methoxyphenyl)-N-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2621889.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-hydroxypyridine-3-carboxamide](/img/structure/B2621890.png)


